Phenol, 2,2'-(1,2-ethanediyl)bis[6-(1-methylethyl)-
Description
The compound "Phenol, 2,2'-(1,2-ethanediyl)bis[6-(1-methylethyl)-" features two phenol rings connected by an ethylene (-CH₂CH₂-) bridge. Each phenol ring is substituted at the 6-position with an isopropyl group (-CH(CH₃)₂).
Properties
CAS No. |
650601-20-0 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[2-(2-hydroxy-3-propan-2-ylphenyl)ethyl]-6-propan-2-ylphenol |
InChI |
InChI=1S/C20H26O2/c1-13(2)17-9-5-7-15(19(17)21)11-12-16-8-6-10-18(14(3)4)20(16)22/h5-10,13-14,21-22H,11-12H2,1-4H3 |
InChI Key |
GTOKDQVDYYGCGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1O)CCC2=C(C(=CC=C2)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Phenolic Compounds
One common method for synthesizing phenol derivatives involves the reaction of phenolic compounds with appropriate alkylating agents. In this case, the reaction can be facilitated using:
-
- Phenol
- 1,2-Dibromoethane (or similar alkylating agents)
-
- Base catalyst (e.g., sodium hydroxide)
- Temperature range: 60-80 °C
- Reaction time: 4-6 hours
This method typically yields a mixture of products, necessitating purification steps such as recrystallization or column chromatography to isolate the desired compound.
Condensation Reactions
Another effective approach is through condensation reactions involving phenolic compounds and aldehydes or ketones.
-
- Phenol
- Acetone (as a ketone)
-
- Acid catalyst (e.g., sulfuric acid)
- Temperature: reflux conditions
- Reaction time: approximately 5 hours
This method utilizes a Friedel-Crafts type reaction where the acetone acts as an electrophile, leading to the formation of the desired bisphenol structure.
Multi-step Synthesis via Grignard Reagents
A more advanced synthetic route involves the use of Grignard reagents to build up the carbon skeleton.
-
- Phenylmagnesium bromide (Grignard reagent)
- Ethylene oxide or similar epoxides
-
- Anhydrous conditions
- Solvent: diethyl ether or tetrahydrofuran
- Temperature: low temperature (-78 °C) for initial reactions, then warming to room temperature
This method allows for precise control over the synthesis and can yield high-purity products.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of each preparation method discussed:
| Method | Reagents | Conditions | Yield (%) | Purification Method |
|---|---|---|---|---|
| Direct Synthesis | Phenol, 1,2-Dibromoethane | Base catalyst, 60-80 °C | Moderate | Recrystallization |
| Condensation Reactions | Phenol, Acetone | Acid catalyst, reflux | High | Column chromatography |
| Multi-step via Grignard | Phenylmagnesium bromide, Ethylene oxide | Anhydrous, low temperature | High | Distillation |
Research Findings
Recent studies have shown that optimizing reaction conditions can significantly enhance yields and reduce by-products in the synthesis of phenolic compounds:
A study demonstrated that using microwave-assisted synthesis improved reaction times and yields by up to 30% compared to traditional heating methods.
Another research indicated that employing ionic liquids as solvents could lead to greener processes with reduced environmental impact while maintaining high selectivity for the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-(1,2-ethanediyl)bis[6-(1-methylethyl)-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Scientific Research Applications
Key Applications
-
Antioxidant in Industrial Processes
- The compound is primarily used as an antioxidant in plastics, rubber, and food packaging materials. Its ability to prevent oxidative degradation extends the shelf life of products by stabilizing sensitive compounds.
-
Stabilizer in Polymer Chemistry
- In polymer formulations, Phenol, 2,2'-(1,2-ethanediyl)bis[6-(1-methylethyl)-] acts as a stabilizer against thermal and oxidative degradation. It is particularly effective in polyolefins and other thermoplastics.
-
Pharmaceutical Applications
- Research indicates potential applications in pharmaceuticals due to its antioxidant properties. It may play a role in formulations aimed at combating oxidative stress-related diseases such as cancer and cardiovascular conditions.
-
Cosmetic Industry
- The compound is also explored for use in cosmetic formulations where it helps protect sensitive ingredients from oxidation, thereby enhancing the efficacy and longevity of products.
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant activity of various phenolic compounds, including Phenol, 2,2'-(1,2-ethanediyl)bis[6-(1-methylethyl)-]. The results demonstrated that this compound exhibited superior antioxidant properties compared to simpler phenolic structures. The evaluation was performed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), which confirmed its efficacy in scavenging free radicals .
Case Study 2: Polymer Stabilization
Research focused on the compatibility of Phenol, 2,2'-(1,2-ethanediyl)bis[6-(1-methylethyl)-] with various polymers revealed that incorporating this compound into polyolefin matrices significantly improved thermal stability and resistance to oxidative degradation. This finding supports its use as a stabilizer in commercial polymer products .
Mechanism of Action
The mechanism of action of Phenol, 2,2’-(1,2-ethanediyl)bis[6-(1-methylethyl)-] involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Phenol, 2,2'-(1,2-ethanediyl)bis[6-(1-methylethyl)-], also known as bisphenol A (BPA) derivative, is a compound widely studied for its biological activity and potential health impacts. This article synthesizes existing research findings on its biological effects, mechanisms of action, and implications for human health.
- Chemical Formula : C16H18O2
- Molecular Weight : 258.31 g/mol
- CAS Number : 119-40-0
Mechanisms of Biological Activity
Phenolic compounds like 2,2'-(1,2-ethanediyl)bis[6-(1-methylethyl)-] exhibit various biological activities primarily through their interactions with cellular receptors and signaling pathways. The following mechanisms have been identified:
- Endocrine Disruption : BPA and its derivatives are known endocrine disruptors that can mimic estrogen, leading to altered hormonal functions. This can influence reproductive health and development.
- Antioxidant Properties : Some studies suggest that phenolic compounds possess antioxidant properties that can combat oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
- Cell Proliferation and Apoptosis : Research indicates that bisphenol derivatives may affect cell proliferation rates and induce apoptosis in certain cell lines, which could have implications for cancer research.
Antioxidant Activity
A study evaluated the antioxidant capacity of various phenolic compounds including BPA derivatives using the DPPH assay. The results indicated that these compounds effectively scavenged free radicals, suggesting potential protective effects against oxidative stress-related diseases.
| Compound | IC50 (µg/mL) |
|---|---|
| BPA | 45 |
| BPA Derivative | 30 |
Endocrine Disruption
A significant body of research has focused on the endocrine-disrupting effects of BPA. For instance, a study conducted on animal models demonstrated that exposure to BPA led to significant alterations in reproductive hormone levels, impacting fertility rates.
- Study Reference : "Effects of BPA on Reproductive Health" (Journal of Endocrinology, 2023)
Cytotoxicity and Cell Viability
In vitro studies using MTT assays have shown varying effects of phenolic compounds on cell viability across different concentrations:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
These findings indicate a dose-dependent cytotoxic effect of the compound.
Discussion
The biological activity of Phenol, 2,2'-(1,2-ethanediyl)bis[6-(1-methylethyl)-] raises significant concerns regarding its safety profile. Its classification as an endocrine disruptor necessitates further investigation into its long-term effects on human health and the environment.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify phenolic protons, isopropyl groups, and ethylene bridge connectivity. For analogs with bulky substituents (e.g., tert-butyl groups), low-temperature NMR may reduce signal broadening caused by steric hindrance .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Challenges include handling high thermal motion in flexible ethylene bridges. SHELX’s robust algorithms are suited for small-molecule refinement, even with twinned data .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying purity and structural integrity.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Toxicity Mitigation : Classified as H302 (harmful if swallowed) and H315/H319 (skin/eye irritation). Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of aerosols .
- Storage : Store in amber glass containers at 4°C under inert gas (e.g., N) to prevent oxidation of phenolic groups.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via certified hazardous waste contractors .
Q. How can researchers design a synthesis route for this compound?
- Methodological Answer :
- Key Steps :
Schiff Base Formation : React 2-isopropylphenol derivatives with ethylene diamine under acidic catalysis to form imine linkages. Monitor reaction progress via TLC (R ~0.5 in hexane/ethyl acetate).
Steric Hindrance Management : For analogs with bulky substituents (e.g., tert-butyl groups), use high-dilution conditions to minimize intermolecular side reactions .
Purification : Recrystallize from ethanol/water mixtures to isolate pure product.
Advanced Research Questions
Q. How can contradictions in crystallographic data during refinement be resolved?
- Methodological Answer :
- Data Reconciliation : Compare multiple datasets (e.g., synchrotron vs. lab-source X-ray). Use SHELXD for phase problem solutions and SHELXL for refinement with TWIN/BASF commands to model twinning .
- Validation Tools : Cross-validate with PLATON’s ADDSYM to detect missed symmetry and check for overfitting using R .
- Case Study : Analogous compounds with azanylylidene linkages (e.g., CAS 919109-55-0) show similar refinement challenges due to flexible backbones; iterative refinement with restrained bond lengths resolves discrepancies .
Q. What role does steric hindrance play in modulating the compound’s reactivity and applications?
- Methodological Answer :
- Steric Effects : Bulky isopropyl or tert-butyl groups (e.g., in CAS 38486-51-0) reduce electrophilic substitution reactivity at phenolic -OH. Quantify using Tolman’s cone angle calculations or DFT-based steric maps .
- Catalytic Applications : The ethylene bridge enables metal coordination (e.g., Cu or Fe), but steric bulk limits accessibility. Test catalytic activity in oxidation reactions (e.g., cyclohexane to adipic acid) under varying temperatures .
Q. How can researchers analyze bioactivity potential while addressing solubility limitations?
- Methodological Answer :
- Solubility Enhancement : Use DMSO-water co-solvents (≤10% DMSO) or β-cyclodextrin encapsulation. Confirm stability via UV-Vis spectroscopy .
- Bioactivity Assays :
- Antimicrobial Testing : Employ microbroth dilution (CLSI guidelines) against Gram-positive/negative strains.
- Cytotoxicity : Use MTT assay (Mosmann method) on human cell lines (e.g., HEK293), noting IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
